

Introduction: Characterizing a Niche α,β -Unsaturated Aldehyde

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Compound of Interest

Compound Name: **2-(Methoxymethyl)acrolein**

Cat. No.: **B145044**

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2-(Methoxymethyl)acrolein, also known as 2-(methoxymethyl)prop-2-enal (CAS No. 137032-88-3), is a substituted α,β -unsaturated aldehyde.[1][2] While its structural parent, acrolein, is a widely studied and industrially significant commodity chemical, **2-(methoxymethyl)acrolein** remains a niche compound with limited publicly available data. This guide aims to construct a comprehensive technical profile of this molecule by leveraging the well-documented chemistry of the acrolein core and analyzing the predictable electronic and steric effects of the 2-methoxymethyl substituent. By grounding our analysis in the fundamental principles of physical organic chemistry and spectroscopy, we can develop a robust, predictive model of its properties for researchers and drug development professionals. This document will serve as a foundational reference, bridging the gap between the known characteristics of related compounds and the specific, yet undocumented, nature of **2-(Methoxymethyl)acrolein**.

Section 1: The Foundational Core: A Review of Acrolein (Prop-2-enal)

To understand **2-(methoxymethyl)acrolein**, one must first master the properties of its parent molecule, acrolein (CAS No. 107-02-8).[3] Acrolein is the simplest unsaturated aldehyde, a highly reactive and electrophilic compound due to the conjugation between the aldehyde group and the vinyl group.[3] This reactivity is central to both its industrial utility and its pronounced toxicity.[3][4]

Physicochemical and Spectroscopic Properties of Acrolein

Acrolein is a colorless to yellow, volatile liquid with a notoriously pungent, acrid odor.[\[5\]](#)[\[6\]](#) Its key physical and spectral properties are summarized below, forming a baseline for our subsequent predictions.

| Property | Value for Acrolein | Reference(s) |
|---|--|---|
| Molecular Formula | C ₃ H ₄ O | [3] |
| Molar Mass | 56.06 g/mol | [3] |
| Boiling Point | 53 °C (127 °F) | [3] [7] |
| Melting Point | -88 °C (-126 °F) | [3] |
| Density | 0.839 g/mL at 20 °C | [3] |
| Flash Point | < -18 °C (< 0 °F) | [5] |
| Water Solubility | Soluble (20.6% at 20 °C) | [6] |
| ¹ H NMR (CDCl ₃) | Aldehyde (CHO): ~9.59 ppm (d); Vinyl (CH ₂ =CH): ~6.3-6.6 ppm (m) | [8] [9] |
| IR Spectrum (Vapor) | C=O Stretch: ~1723 cm ⁻¹ ; C=C Stretch: ~1625 cm ⁻¹ | [10] [11] |
| Mass Spectrum (EI) | Molecular Ion (M ⁺): 56 m/z; Base Peak: 27 m/z ([C ₂ H ₃] ⁺) | [12] [13] |

Core Reactivity of the Acrolein System

The reactivity of acrolein is dominated by its electrophilic nature. The conjugated system allows for nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β -carbon (1,4-conjugate or Michael addition).[\[3\]](#)

- Michael Addition (1,4-Addition): As a potent Michael acceptor, acrolein readily reacts with soft nucleophiles like thiols and amines at the β -carbon. This is the primary mechanism

behind its biological activity and toxicity, as it depletes cellular nucleophiles like glutathione.

[3]

- Diels-Alder Reactions: The activated double bond of acrolein can act as a dienophile in [4+2] cycloaddition reactions.[3]
- Polymerization: Acrolein is prone to polymerization, which can be initiated by light, heat, oxygen, or the presence of acids or bases. This instability necessitates the use of inhibitors like hydroquinone for storage.[3][5]

Section 2: Predicted Physicochemical Profile of 2-(Methoxymethyl)acrolein

By adding a methoxymethyl group ($-\text{CH}_2\text{OCH}_3$) to the acrolein core, we introduce changes in molecular weight, polarity, and steric bulk, which will influence its physical properties.

| Property | Predicted Value / Description | Rationale |
|-------------------|--|--|
| Molecular Formula | C ₅ H ₈ O ₂ | [1] |
| Molar Mass | 100.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Similar to acrolein and other substituted aldehydes. |
| Odor | Pungent, acrid | Characteristic of the acrolein functional group. |
| Boiling Point | ~130 - 150 °C | Increased molecular weight and polarity from the ether group compared to acrolein (53°C) and methacrolein (69°C).[3][14] |
| Density | ~0.95 - 1.05 g/mL | Increased mass and oxygen content relative to volume compared to acrolein (0.839 g/mL).[3] |
| Water Solubility | Moderately soluble | The ether oxygen adds a polar site, potentially increasing water solubility compared to acrolein. |
| LogP | ~0.5 - 1.0 | Estimated increase in lipophilicity due to the addition of nonpolar C-H bonds. |

Section 3: Predicted Spectroscopic Profile

The structure of **2-(methoxymethyl)acrolein** allows for clear predictions of its spectral signatures, which are essential for its identification and characterization in a research setting.

¹H and ¹³C NMR Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:
 - Aldehyde Proton (CHO): A singlet around δ 9.5-9.7 ppm. Unlike in acrolein, coupling to the α -proton is absent.
 - Vinyl Protons ($=\text{CH}_2$): Two distinct signals for the geminal protons, likely appearing as sharp singlets or very narrow doublets (due to small long-range coupling) between δ 6.0-6.5 ppm.
 - Methylene Protons ($-\text{CH}_2\text{O}-$): A sharp singlet around δ 4.0-4.3 ppm.
 - Methoxy Protons ($-\text{OCH}_3$): A sharp singlet around δ 3.3-3.5 ppm.
- ^{13}C NMR: The carbon spectrum would complement the proton data:
 - Carbonyl Carbon ($\text{C}=\text{O}$): δ ~193 ppm
 - α -Carbon ($-\text{C}(\text{=CH}_2)-$): δ ~140 ppm
 - β -Carbon ($=\text{CH}_2$): δ ~130 ppm
 - Methylene Carbon ($-\text{CH}_2\text{O}-$): δ ~70 ppm
 - Methoxy Carbon ($-\text{OCH}_3$): δ ~59 ppm

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic peaks for the functional groups present.

| Wavenumber (cm ⁻¹) | Vibration Type | Expected Intensity |
|--------------------------------|-----------------------------------|--------------------|
| ~3090, ~2950 | =C-H and C-H stretches | Medium |
| ~2830, ~2730 | Aldehyde C-H (Fermi doublet) | Medium-Weak |
| ~1695 | C=O stretch (conjugated aldehyde) | Strong |
| ~1630 | C=C stretch | Medium |
| ~1115 | C-O-C stretch (ether) | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a distinct molecular ion peak and predictable fragmentation patterns.

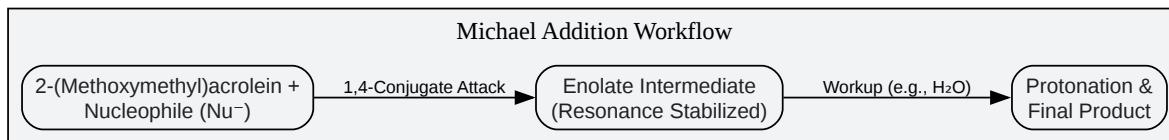
- Molecular Ion (M⁺): A clear peak at m/z = 100.
- Key Fragments:
 - m/z = 71: Loss of the methoxy radical (•OCH₃).
 - m/z = 69: Loss of the formyl radical (•CHO) followed by loss of H₂.
 - m/z = 55: Loss of the methoxymethyl radical (•CH₂OCH₃).
 - m/z = 45: The methoxymethyl cation ([CH₂OCH₃]⁺), a potentially stable and abundant fragment.

Section 4: Reactivity Analysis: The Role of the Methoxymethyl Substituent

The methoxymethyl group at the C2 position introduces both electronic and steric effects that modulate the inherent reactivity of the acrolein core.

Electronic Effects

The ether oxygen of the methoxymethyl group can donate electron density to the conjugated system through a $+R$ (resonance) effect. Simultaneously, its electronegativity exerts a $-I$ (inductive) withdrawing effect.^[15] For ether groups, the resonance effect often plays a significant role, pushing electron density into the double bond. This would make the β -carbon (C3) slightly less electrophilic (less positive) compared to unsubstituted acrolein, potentially reducing the rate of Michael additions.



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Caption: Predicted workflow for a Michael addition reaction.

Steric Effects

The methoxymethyl group is significantly bulkier than the hydrogen atom it replaces. This steric hindrance at the α -position could influence the approach of nucleophiles and dienophiles. For instance, in Diels-Alder reactions, the substituent may direct the stereochemical outcome or slightly decrease the reaction rate compared to acrolein.

Section 5: Potential Synthetic Methodology

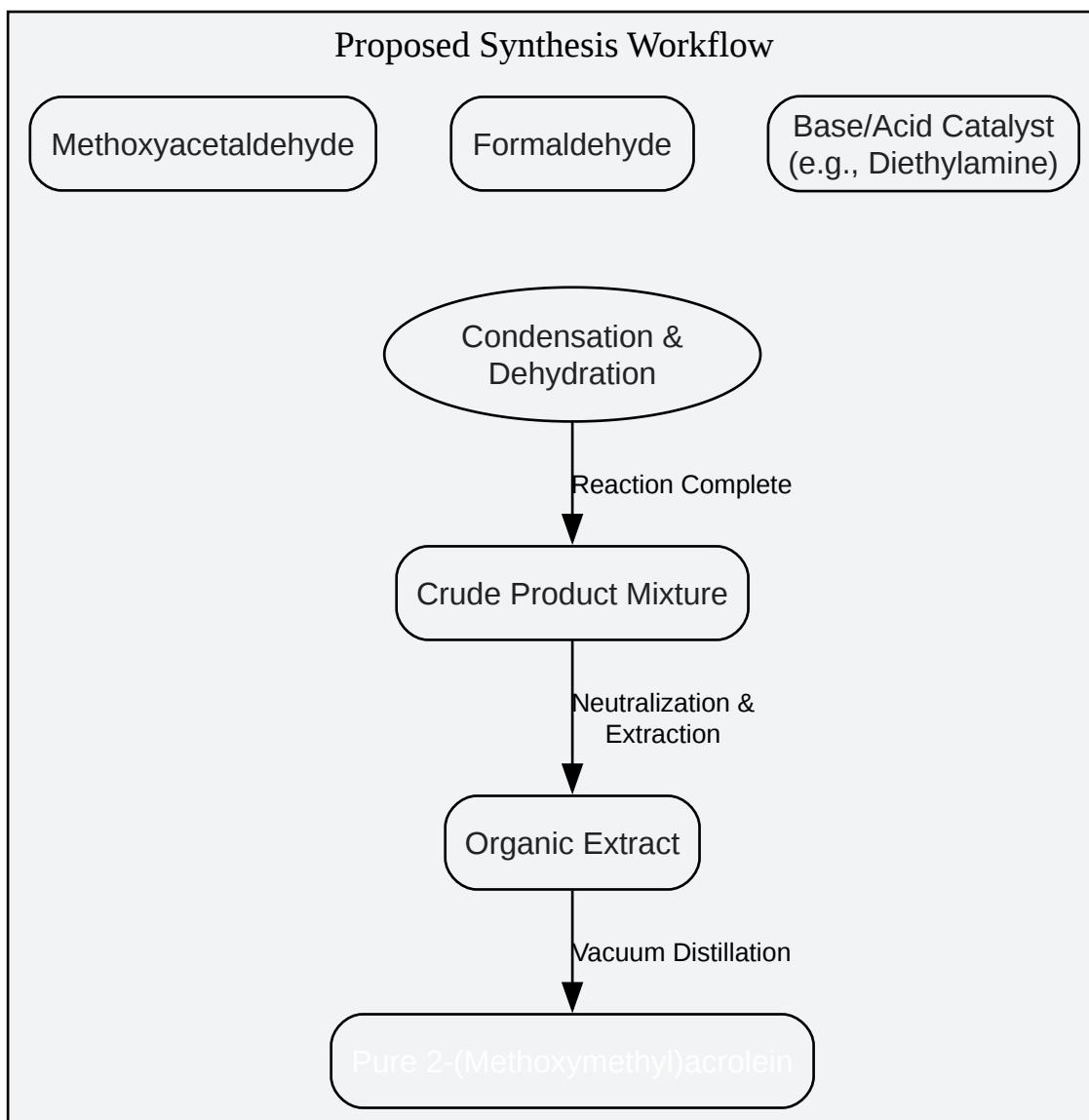
A plausible and efficient route to synthesize **2-(methoxymethyl)acrolein** would be through a base- or acid-catalyzed condensation reaction.

Protocol: Aldol-Type Condensation Synthesis

This protocol describes a general procedure based on the known condensation of aldehydes.

- Reaction Setup: To a cooled (0-5 °C) solution of methoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., THF or water), add an aqueous solution of formaldehyde (1.1 eq).

- **Catalysis:** Slowly add a catalytic amount of a secondary amine (e.g., diethylamine) or a base like NaOH. The reaction is an aldol-type condensation followed by dehydration.
- **Monitoring:** Monitor the reaction progress by TLC or GC-MS, observing the consumption of starting materials and the formation of a new product with a predicted molecular weight of 100.
- **Workup:** Once the reaction is complete, neutralize the catalyst with a mild acid (e.g., dilute HCl). Extract the product into an organic solvent like diethyl ether or dichloromethane.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to yield pure **2-(methoxymethyl)acrolein**.



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Caption: A potential workflow for the synthesis of the title compound.

Section 6: Safety, Handling, and Toxicology

Crucial Safety Note: In the absence of specific toxicological data, **2-(methoxymethyl)acrolein** must be handled with the assumption that it is at least as hazardous as acrolein. Acrolein is extremely toxic, corrosive, highly flammable, and a potent lachrymator.[5][16][17]

- Hazard Classifications (Assumed, based on Acrolein):

- Highly Flammable Liquid and Vapor.[[18](#)]
- Fatal if swallowed or if inhaled.[[18](#)]
- Toxic in contact with skin.[[18](#)]
- Causes severe skin burns and eye damage.[[18](#)]
- Very toxic to aquatic life with long-lasting effects.[[18](#)]

Personal Protective Equipment (PPE)

- Respiratory Protection: Use only in a certified chemical fume hood. For any operations with a risk of exposure, a full-face respirator with appropriate cartridges for organic vapors and aldehydes is mandatory.
- Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
- Eye Protection: Chemical splash goggles and a full-face shield are required.
- Skin and Body Protection: A flame-retardant lab coat, closed-toe shoes, and additional chemical-resistant apron and sleeves are necessary.

Handling and Storage

- Handling: All manipulations must be conducted in a well-ventilated chemical fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.[[18](#)] The compound should be stabilized with an inhibitor like hydroquinone to prevent violent polymerization.[[5](#)]
- Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area designated for flammable and highly toxic materials. Store under an inert atmosphere (e.g., argon or nitrogen). Keep away from heat, sparks, open flames, and incompatible materials such as strong acids, bases, oxidizing agents, and amines.[[5](#)]

Conclusion

This guide provides a detailed, predictive analysis of the chemical properties of **2-(methoxymethyl)acrolein** based on the established chemistry of its acrolein core and the influence of its α -substituent. We have projected its physicochemical properties, detailed its likely spectroscopic signatures for empirical identification, analyzed its reactivity, and proposed a viable synthetic route. Most critically, we have outlined stringent safety protocols derived from the known, extreme hazards of acrolein. While this document serves as a robust theoretical foundation, it underscores the imperative for empirical validation. Any researcher intending to synthesize or use this compound must proceed with extreme caution and perform thorough analytical characterization to confirm these predicted properties.

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